molecular formula C14H23N3OS B5540688 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine

4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine

Cat. No. B5540688
M. Wt: 281.42 g/mol
InChI Key: CSIIIZNPUFBERA-UHFFFAOYSA-N
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Description

4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine, also known as EITPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EITPM is a heterocyclic compound that contains a pyrazole ring and a thiomorpholine ring. It has a molecular weight of 328.47 g/mol and a chemical formula of C17H28N4O2S.

Scientific Research Applications

Synthesis and Characterization

  • Novel Pyrazoline Derivatives Synthesis : A study on the synthesis of new 3H-pyrazol-3-ones from various hydrazines highlighted the moderate yields (40-70%) of these compounds. They were confirmed by spectral data, indicating their potential as effective inhibitor compounds for human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme (Turkan et al., 2019).

  • Aryl Radical Cyclisation onto Azoles : Another research discussed using 2-(2-bromophenyl)ethyl groups as building blocks in radical cyclisation reactions onto azoles, producing tri- and tetra-cyclic heterocycles. This synthesis strategy could be relevant for creating compounds with the thiomorpholine structure (Allin et al., 2005).

Biological Activities

  • Inhibition of Enzymes : The novel pyrazoline derivatives mentioned earlier were found to inhibit human carbonic anhydrase I and II and acetylcholinesterase enzymes, with inhibition constants (Ki) in the nanomolar range. This suggests potential therapeutic applications for conditions involving these enzymes (Turkan et al., 2019).

  • Antimicrobial and Antioxidant Activity : Some tetra substituted pyrazolines showed in vitro antibacterial and antifungal activity against different organisms, as well as antioxidant activity. This structure-activity relationship described could inform the design of new compounds with enhanced biological activities (Govindaraju et al., 2012).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, the mechanism could depend on a variety of factors, including the specific target molecule in the body, the way the compound interacts with this target, and the overall effect of this interaction on the body’s functions .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, its potential toxicity, and the precautions necessary when handling it . Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity . These studies could contribute to a better understanding of the compound and its potential applications .

properties

IUPAC Name

[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-4-17-13(10-12(15-17)9-11(2)3)14(18)16-5-7-19-8-6-16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIIIZNPUFBERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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